(4-Cyano-2-fluorophenyl)methanesulfonamide
Overview
Description
“(4-Cyano-2-fluorophenyl)methanesulfonamide” is a chemical compound with the CAS Number: 1258652-56-0 . It has a molecular weight of 214.22 . It is usually in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is “this compound” and its InChI code is "1S/C8H7FN2O2S/c9-8-3-6(4-10)1-2-7(8)5-14(11,12)13/h1-3H,5H2,(H2,11,12,13)" . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a powder . It has a molecular weight of 214.22 . The compound is typically stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Molecular Structure Analysis
The molecular structure of compounds similar to (4-Cyano-2-fluorophenyl)methanesulfonamide, like N‐(4‐Fluorophenyl)methanesulfonamide, has been studied, revealing interesting geometric parameters. These compounds maintain a consistent space group despite substitutions at various positions. The molecule’s structure, particularly the position of the amide hydrogen and the methanesulfonyl group, is significant in understanding its potential biological activity. The molecules are packed into a layer structure via hydrogen bonds, which is important in crystallography and drug design (Gowda, Foro, & Fuess, 2007).
Inhibitory Activity in Biological Systems
Derivatives of this compound have been studied for their biological activity. For instance, N-[5-(4-fluoro)phenoxythien-2-yl]methanesulfonamide is a potent inhibitor of 5-lipoxygenase, showing significant anti-inflammatory activity in specific models. This indicates the potential use of such compounds in developing anti-inflammatory drugs (Beers et al., 1997).
Synthesis and Evaluation for HMG-CoA Reductase Inhibition
In a study, methanesulfonamide pyrimidine and N-methanesulfonyl pyrrole-substituted compounds, which are structurally related to this compound, were synthesized and evaluated. One of these compounds showed potent inhibitory activity against HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. This highlights the potential of these compounds in developing cholesterol-lowering drugs (Watanabe et al., 1997).
Structural Studies in Drug Design
Structural studies of derivatives of this compound, such as nimesulidetriazole derivatives, have been conducted. These studies involve X-ray powder diffraction to determine the crystal structures, which is crucial for understanding the molecular interactions and designing effective pharmaceutical compounds (Dey et al., 2015).
Chemoselective Acylation Reagents
Research has also been done on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, related to this compound, which serve as N-acylation reagents. These reagents are important in organic synthesis, especially for their selectivity and efficiency in reactions (Kondo et al., 2000).
Safety and Hazards
Properties
IUPAC Name |
(4-cyano-2-fluorophenyl)methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O2S/c9-8-3-6(4-10)1-2-7(8)5-14(11,12)13/h1-3H,5H2,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZAYAQRJUZADD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)CS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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